Brivudine

Content Navigation

Struggling with acyclovir’s limited HSV-1 selectivity and no DPD inhibition? Brivudine (BVDU) is the exact tool. • ~1000x more potent vs VZV than acyclovir, selective for HSV-1 over HSV-2. • Requires viral TK phosphorylation for activity; ideal TK substrate specificity assays. • BVU metabolite irreversibly inhibits DPD, critical for 5-FU/capecitabine toxicity modeling. • Effective in HSV-TK suicide gene therapy (IC50 0.002-0.0047 µM). High-purity standard, global shipping.

CAS Number

Product Name

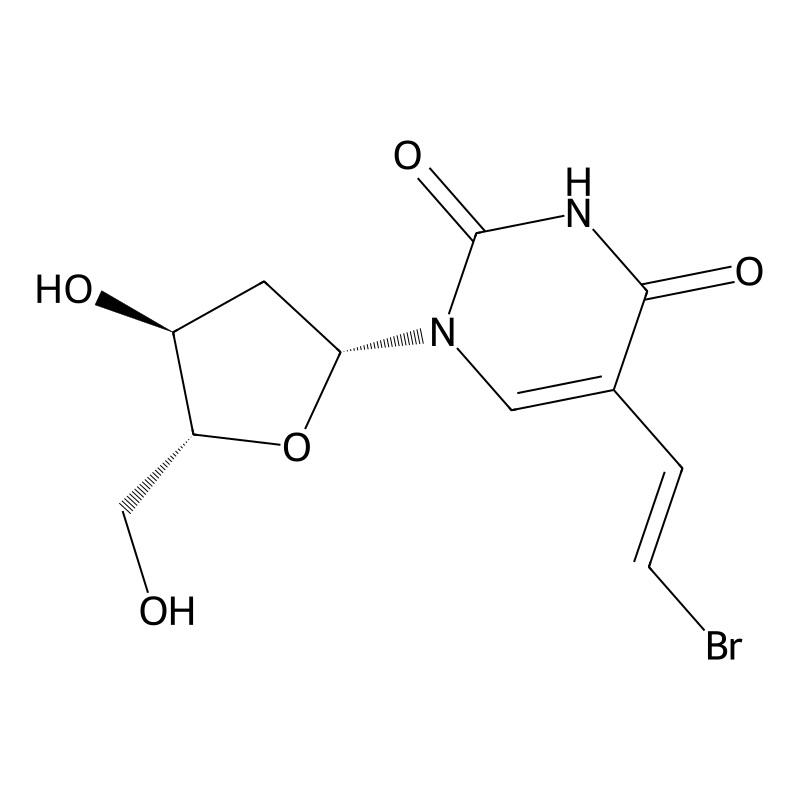

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Brivudine (BVDU), chemically (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a highly potent, pyrimidine-based nucleoside analogue primarily utilized in virology and pharmacology for its targeted activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) [1]. Unlike broad-spectrum purine analogues, Brivudine requires specific initial phosphorylation by viral thymidine kinase (TK), making it a critical reference standard for TK substrate specificity assays and viral DNA polymerase inhibition studies [2]. In procurement contexts, it is highly valued not only for its low-nanomolar in vitro efficacy against VZV but also as a specialized biochemical tool for modeling severe drug-drug interactions, owing to its metabolite's irreversible inhibition of dihydropyrimidine dehydrogenase (DPD)[1].

Research Fit

Procuring generic acyclovir or valacyclovir as a substitute for Brivudine compromises assay integrity in specialized virology and oncology models [1]. While acyclovir serves as a standard baseline for general herpesvirus inhibition, it lacks Brivudine's strict selectivity for HSV-1 over HSV-2, failing to provide the necessary differential control in mixed-viral cultures [1]. Furthermore, standard in-class substitutes do not undergo degradation into bromovinyluracil (BVU) via thymidine phosphorylase[2]. Consequently, only Brivudine can be utilized in metabolic interaction assays designed to study the irreversible inactivation of dihydropyrimidine dehydrogenase (DPD) and the subsequent toxic accumulation of 5-fluorouracil (5-FU), making it non-interchangeable for these specific pharmacological workflows [2].

Substitution Risk

VZV Replication Inhibition vs. Acyclovir

In comparative cell culture models, Brivudine demonstrates quantifiable potency against VZV replication, significantly outperforming the standard benchmark, acyclovir [1]. This differential is driven by the highly efficient phosphorylation of Brivudine by VZV thymidine kinase.

| Evidence Dimension | Inhibition of VZV replication in cell culture |

| Target Compound Data | High potency (low nanomolar range EC50 for VZV) |

| Comparator Or Baseline | Acyclovir (baseline standard) |

| Quantified Difference | ~1000-fold greater potency for Brivudine against VZV replication |

| Conditions | In vitro VZV cell culture assays |

Mainstream laboratory workflow fit: Allows researchers to achieve complete viral inhibition at significantly lower concentrations, minimizing off-target solvent or compound toxicity in sensitive cell lines.

HSV-1 Selective Polymerase Inhibition

Brivudine is highly selective for HSV-1 over HSV-2, a distinction not shared by broad-spectrum agents like acyclovir. It inhibits HSV-1 DNA polymerase at an IC50 of approximately 1 µM, while exhibiting minimal activity against HSV-2 due to poor substrate recognition by HSV-2 thymidine kinase [1]. Furthermore, it inhibits viral polymerases at concentrations 10–100 times lower than those required to affect cellular DNA polymerases α, β, and γ[1].

| Evidence Dimension | DNA polymerase inhibition (IC50) |

| Target Compound Data | IC50 ~ 1 µM for HSV-1 polymerase |

| Comparator Or Baseline | Cellular DNA polymerases (α, β, γ) and HSV-2 polymerase |

| Quantified Difference | 10 to 100-fold greater selectivity for HSV-1 polymerase over cellular enzymes; minimal HSV-2 activity |

| Conditions | In vitro enzymatic assays |

Mainstream laboratory workflow fit: Provides a precise pharmacological tool for isolating HSV-1 activity in mixed infections or confirming HSV-1 specific thymidine kinase expression.

Irreversible DPD Inhibition

Unlike acyclovir or penciclovir, Brivudine is degraded by thymidine phosphorylase into bromovinyluracil (BVU), which is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) [1]. Because DPD is the critical enzyme responsible for the first step in the catabolic pathway of pyrimidines, including the degradation of 5-fluorouracil (5-FU), Brivudine administration completely arrests 5-FU clearance, significantly increasing its half-life and toxicity [1].

| Evidence Dimension | Dihydropyrimidine dehydrogenase (DPD) activity |

| Target Compound Data | Brivudine / BVU (Potent DPD inactivation) |

| Comparator Or Baseline | Acyclovir / Valacyclovir (No DPD interaction) |

| Quantified Difference | Complete blockade of the 5-FU degradation pathway by Brivudine |

| Conditions | Co-culture or in vivo models utilizing 5-FU or capecitabine |

Formulation and co-culture compatibility: Essential for establishing positive controls in DPD-mediated drug toxicity studies and modeling severe pyrimidine-based pharmacokinetic interactions.

HSV-1 & VZV Antiviral Screening

Due to its ~1000-fold higher potency against VZV compared to acyclovir and its strict lack of efficacy against HSV-2, Brivudine serves as a standard positive control for screening novel antivirals targeting HSV-1 or VZV specific thymidine kinases [2].

DDI Modeling with 5-FU

Because its BVU metabolite potently inhibits DPD, Brivudine is procured specifically to model severe pharmacokinetic toxicities in co-cultures or animal models receiving 5-fluorouracil or capecitabine, serving as a benchmark for DPD-inhibition [2].

HSV-TK Tumor Cell Targeting

In experimental gene therapy models, murine mammary carcinoma cells transfected with HSV-1 thymidine kinase become highly sensitive to Brivudine (IC50 0.0020-0.0047 µM). Its specific activation by viral TK makes it a critical prodrug for evaluating suicide gene therapy efficacy[1].

Application Fit Matrix

References

- [1] Balzarini J, et al. Differential mechanism of cytostatic effect of (E)-5-(2-bromovinyl)-2'-deoxyuridine... on tumor cells transfected by the thymidine kinase gene. Molecular Pharmacology, 1985.

- [2] Andrei, G., et al. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections. Microorganisms. 2019.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors

J05AB15 - Brivudine

Other CAS

Wikipedia

Use Classification

2: Zhang NQ, Zhao L, Ma S, Gu M, Zheng XY. Potent anticancer effects of lentivirus encoding a Drosophila melanogaster deoxyribonucleoside kinase mutant combined with brivudine. Asian Pac J Cancer Prev. 2012;13(5):2121-7. PubMed PMID: 22901180.

3: Heinrich JC, Tuukkanen A, Schroeder M, Fahrig T, Fahrig R. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients. J Cancer Res Clin Oncol. 2011 Sep;137(9):1349-61. doi: 10.1007/s00432-011-1005-1. Epub 2011 Jul 22. PubMed PMID: 21833720.

4: Bleymehl K, Cinatl J, Schmidt-Chanasit J. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, brivudine and/or foscarnet. Med Microbiol Immunol. 2011 Aug;200(3):193-202. doi: 10.1007/s00430-011-0191-4. Epub 2011 Mar 4. Erratum in: Med Microbiol Immunol. 2012 Aug;201(3):403-5. PubMed PMID: 21373931.

5: Lahmer T, Hoffmann D, Heemann U, Küchle C, Frank H. Epstein-Barr virus encephalitis after kidney transplantation and successful treatment with brivudine. Transpl Int. 2010 Jun;23(6):e24-5. doi: 10.1111/j.1432-2277.2009.01045.x. Epub 2010 Jan 12. PubMed PMID: 20070626.

6: Rätz Bravo AE, Hofer S, Krähenbühl S, Ludwig C. Fatal drug-drug interaction of brivudine and capecitabine. Acta Oncol. 2009;48(4):631-3. doi: 10.1080/02841860802660502. PubMed PMID: 19165642.

7: Abraham S, Jones A, Toutous-Trellu L, Kerl-Bullani K, Chavaz P, Saurat JH, Piguet V. Linear Darier disease with herpes zoster superinfection treated successfully by brivudine. Br J Dermatol. 2006 Feb;154(2):365-7. PubMed PMID: 16433812.

8: Vij O, Bornfeld N, Roggendorf M, Fiedler M, Schilling H. [Brivudine as an alternative systemic therapy to aciclovir and ganciclovir in acute retinal necrosis syndrome due to varicella-zoster virus]. Klin Monbl Augenheilkd. 2003 Oct;220(10):710-5. German. PubMed PMID: 14577039.

9: Rabasseda X. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing. Drugs Today (Barc). 2003 May;39(5):359-71. Review. PubMed PMID: 12861349.

Explore Compound Types